1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-2-one
Overview
Description
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-2-one is a useful research compound. Its molecular formula is C17H24BNO3 and its molecular weight is 301.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound “1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-2-one” is an organic compound that primarily targets the benzylic C-H bond of alkylbenzenes . This compound is often used as a reagent in organic synthesis .
Mode of Action
This compound interacts with its targets through a process known as borylation . Borylation is a chemical reaction where a boron atom is added to an organic molecule. In the presence of a palladium catalyst, this compound can form pinacol benzyl boronate . It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of various organic compounds. For instance, it can be used in the Suzuki coupling reaction, a type of cross-coupling reaction, to form aryl boronates . It can also be used in the asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates .
Pharmacokinetics
It’s known that the compound is stable under normal conditions and has a low vapor pressure , suggesting that it may have good bioavailability.
Result of Action
The result of the compound’s action is the formation of new organic compounds through borylation. For example, it can form pinacol benzyl boronate when it reacts with the benzylic C-H bond of alkylbenzenes . These new compounds can be used in further chemical reactions or in the synthesis of various materials.
Action Environment
The action of this compound can be influenced by environmental factors such as temperature, humidity, and the presence of other chemicals. For instance, it’s known that the compound is stable under normal conditions but may hydrolyze in a humid environment . The presence of a palladium catalyst is also necessary for the compound to undergo borylation .
Properties
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BNO3/c1-16(2)17(3,4)22-18(21-16)13-8-10-14(11-9-13)19-12-6-5-7-15(19)20/h8-11H,5-7,12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGKCPXEVFWYEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCCCC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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